Pentadecanal

Description

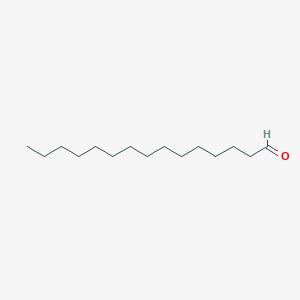

Structure

3D Structure

Properties

IUPAC Name |

pentadecanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H30O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16/h15H,2-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGQJZNCFDLXSIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H30O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5062633 | |

| Record name | Pentadecanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5062633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Pentadecanal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031078 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

284.00 to 286.00 °C. @ 760.00 mm Hg | |

| Record name | Pentadecanal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031078 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2765-11-9 | |

| Record name | Pentadecanal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2765-11-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentadecanal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002765119 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentadecanal | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pentadecanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5062633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pentadecanal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.578 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PENTADECANAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PXR39QX5Q7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Pentadecanal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031078 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

24 - 25 °C | |

| Record name | Pentadecanal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031078 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Pentadecanal: A Comprehensive Physicochemical Profile for Researchers

For Immediate Release

This technical guide offers an in-depth overview of the physicochemical properties of pentadecanal, a long-chain fatty aldehyde with applications in the fragrance, flavor, and pharmaceutical industries. This document is intended for researchers, scientists, and professionals in drug development, providing a consolidated resource of quantitative data, experimental methodologies, and analytical workflows.

Core Physicochemical Properties

This compound (C₁₅H₃₀O) is a saturated fatty aldehyde that exists as a white to off-white solid at room temperature.[1][2][3] Its chemical structure consists of a fifteen-carbon chain with a terminal aldehyde group, which dictates its reactivity and physical characteristics.[4]

Quantitative Data Summary

The following table summarizes the key physicochemical properties of this compound, compiled from various sources.

| Property | Value | Units | References |

| Molecular Formula | C₁₅H₃₀O | [1][2][5] | |

| Molecular Weight | 226.40 | g/mol | [1][2][6] |

| Melting Point | 24 - 26 | °C | [1][2][7] |

| Boiling Point | 284 - 286 | °C (at 760 mmHg) | [1][8] |

| 182 - 184 | °C (at 23 mmHg) | [2][7] | |

| Density | 0.827 | g/cm³ | [9][10] |

| Vapor Pressure | 0.003 | mmHg (at 25 °C, est.) | [8] |

| Flash Point | 130 | °C (TCC) | [8] |

| Water Solubility | 0.1556 | mg/L (at 25 °C, est.) | [8] |

| logP (o/w) | 6.518 | (est.) | [8] |

| Refractive Index | 1.437 | [9] | |

| Appearance | White to almost white powder/crystal | [2][7] |

Experimental Protocols

Determination of Melting Point

The melting point of this compound can be determined using a standard melting point apparatus.

Methodology:

-

A small, dry sample of this compound is packed into a capillary tube.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a controlled rate.

-

The temperature at which the substance first begins to melt and the temperature at which it completely liquefies are recorded as the melting point range.

Determination of Boiling Point

The boiling point at atmospheric pressure can be determined using the distillation method. For boiling points at reduced pressure, a vacuum distillation setup is required.

Methodology (Atmospheric Pressure):

-

A sample of this compound is placed in a distillation flask with boiling chips.

-

A thermometer is positioned so that the top of the bulb is level with the bottom of the side-arm of the flask.

-

The flask is heated, and the vapor is allowed to condense in a condenser.

-

The temperature at which the liquid is in equilibrium with its vapor is recorded as the boiling point.

Spectroscopic Characterization (NMR, IR, MS)

Spectroscopic techniques are crucial for confirming the identity and purity of this compound.[11]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra provide detailed information about the molecular structure.[12]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present, notably the characteristic aldehyde C=O stretch.[11]

-

Mass Spectrometry (MS): MS provides the molecular weight and fragmentation pattern of the molecule, further confirming its identity.[11]

General Protocol for Spectroscopic Analysis:

-

Sample Preparation: The this compound sample is dissolved in an appropriate deuterated solvent (for NMR) or prepared as a thin film or in a suitable solvent (for IR). For MS, the sample is introduced into the instrument, often via gas chromatography (GC-MS).[1][13]

-

Data Acquisition: The respective spectra are acquired using the appropriate spectrometer.[13]

-

Data Analysis: The obtained spectra are analyzed to confirm the presence of characteristic peaks and fragmentation patterns corresponding to the structure of this compound.

Analytical Workflow

The following diagram illustrates a general workflow for the physicochemical characterization of an organic compound like this compound.

Caption: General workflow for physicochemical characterization.

This guide provides a foundational understanding of the physicochemical properties of this compound. For specific applications, further experimental validation is recommended.

References

- 1. This compound | C15H30O | CID 17697 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. CAS 2765-11-9: this compound | CymitQuimica [cymitquimica.com]

- 5. This compound- [webbook.nist.gov]

- 6. nmppdb.com.ng [nmppdb.com.ng]

- 7. chemimpex.com [chemimpex.com]

- 8. This compound, 2765-11-9 [thegoodscentscompany.com]

- 9. guidechem.com [guidechem.com]

- 10. This compound | 2765-11-9 [chemicalbook.com]

- 11. spectrabase.com [spectrabase.com]

- 12. spectrabase.com [spectrabase.com]

- 13. benchchem.com [benchchem.com]

The Biological Role of Pentadecanal in Cellular Processes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentadecanal, a 15-carbon saturated fatty aldehyde, is increasingly recognized for its diverse biological activities. Once primarily considered an intermediate in the metabolism of odd-chain fatty acids, emerging evidence highlights its role in crucial cellular processes, including lipid metabolism, cell signaling, and microbial communication. This technical guide provides a comprehensive overview of the current understanding of this compound's functions, detailing its metabolic pathways and known cellular interactions. This document offers detailed experimental protocols for the quantification of this compound and the assessment of its biological effects, presents key quantitative data in a structured format, and illustrates relevant pathways and workflows through diagrams to facilitate further research and therapeutic development.

Introduction

This compound (C15H30O) is a long-chain fatty aldehyde that serves as a pivotal intermediate in the fatty alcohol cycle.[1] It is positioned metabolically between its precursor, 1-pentadecanol (B150567), and its oxidation product, pentadecanoic acid (C15:0), an odd-chain fatty acid that has garnered significant attention for its positive associations with metabolic health.[1] Beyond its role in lipid metabolism, this compound has demonstrated bioactivity as an antimicrobial and anti-biofilm agent and is a product of the enzymatic activity of sphingosine-1-phosphate lyase (S1PL), an important enzyme in cell proliferation and survival signaling.[2][3] This guide will delve into the known biological roles of this compound, provide detailed methodologies for its study, and present quantitative data to inform future investigations.

Metabolic Pathways and Cellular Functions

The Fatty Alcohol Cycle

This compound is a key component of the fatty alcohol cycle, which involves the interconversion of long-chain fatty alcohols, aldehydes, and acids.[1] This cycle is crucial for the metabolism of odd-chain fatty acids. The primary metabolic pathway involving this compound is its oxidation to pentadecanoic acid, a reaction catalyzed by fatty aldehyde dehydrogenase (FALDH).[4] this compound itself is formed from the oxidation of 1-pentadecanol by alcohol dehydrogenase.[4]

Role in Sphingosine-1-Phosphate (S1P) Signaling

This compound is a product of the degradation of a C17-dihydrosphingosine-1-phosphate (C17-Sa1P) analog by sphingosine-1-phosphate lyase (S1PL).[2] S1P is a critical signaling lipid that regulates diverse cellular processes, including cell growth, proliferation, and migration, through its interaction with S1P receptors.[5] S1PL irreversibly degrades S1P, thus playing a key role in modulating S1P levels and signaling. The enzymatic activity of S1PL on a synthetic C17-Sa1P substrate yields this compound and phosphoethanolamine, providing a method to assay S1PL activity.[2]

Quantitative Data

The following tables summarize the available quantitative data regarding the biological activity of this compound.

Table 1: Kinetic Parameters of S1P Lyase with C17-Sa1P Substrate

| Parameter | Value | Cell Line | Reference |

| Km for C17-Sa1P | 2.68 µM | F9-4 mouse embryonal carcinoma | [2] |

| S1PL Activity | 4 pmol/mg/min | F9-4 mouse embryonal carcinoma | [2] |

| Linear Reaction Time | Up to 30 minutes | F9-4 mouse embryonal carcinoma | [2] |

| Linear Protein Concentration | Up to 50 µg | F9-4 mouse embryonal carcinoma | [2] |

Table 2: Antimicrobial Activity of this compound

| Microorganism | Assay | Concentration/Result | Reference |

| Listeria monocytogenes | MIC | 0.6 mg/mL | [3] |

| Staphylococcus epidermidis | Anti-biofilm | Effective | [6] |

Experimental Protocols

S1P Lyase Activity Bioassay Producing this compound

This protocol details the measurement of S1PL activity by quantifying the production of this compound from a C17-Sa1P substrate.[2]

References

- 1. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]

- 2. library.opentrons.com [library.opentrons.com]

- 3. An updated comparison of microarray and RNA-seq for concentration response transcriptomic study: case studies with two cannabinoids, cannabichromene and cannabinol - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. The role of lipid second messengers in aldosterone synthesis and secretion - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis and Chemical Structure of n-Pentadecanal

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of n-pentadecanal. The information is intended for professionals in research and development who require detailed chemical data and experimental protocols.

Chemical Structure and Properties of n-Pentadecanal

n-Pentadecanal, also known as pentadecyl aldehyde, is a long-chain fatty aldehyde with the chemical formula C₁₅H₃₀O.[1][2][3] It is a valuable intermediate in organic synthesis, particularly in the production of fragrances, surfactants, and as a building block for more complex molecules in the pharmaceutical and agrochemical industries. At room temperature, it exists as a white to off-white crystalline solid.[3]

Table 1: Chemical and Physical Properties of n-Pentadecanal

| Property | Value | Source(s) |

| Molecular Formula | C₁₅H₃₀O | [1][2][3] |

| Molecular Weight | 226.40 g/mol | [3] |

| IUPAC Name | Pentadecanal | [3] |

| CAS Number | 2765-11-9 | [1][2] |

| Appearance | White to almost white powder to crystal | |

| Melting Point | 24 - 25 °C | [3] |

| Boiling Point | 284 - 286 °C @ 760 mmHg | [3] |

| SMILES | CCCCCCCCCCCCCCC=O | [3] |

| InChI | InChI=1S/C15H30O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16/h15H,2-14H2,1H3 | [2][3] |

| InChIKey | XGQJZNCFDLXSIJ-UHFFFAOYSA-N | [1][2][3] |

Synthesis of n-Pentadecanal

The synthesis of n-pentadecanal can be achieved through various methods. The most common laboratory-scale preparations involve the oxidation of the corresponding primary alcohol, 1-pentadecanol (B150567). Other notable methods include the ozonolysis of 1-pentadecene (B78149) and the hydroformylation of 1-tetradecene.

The oxidation of 1-pentadecanol to n-pentadecanal is a widely used and efficient method. Several oxidizing agents can be employed, with Swern oxidation and pyridinium (B92312) chlorochromate (PCC) oxidation being two of the most common.

2.1.1. Swern Oxidation

The Swern oxidation is a mild and high-yielding method for converting primary alcohols to aldehydes without over-oxidation to carboxylic acids.[4][5][6] The reaction utilizes dimethyl sulfoxide (B87167) (DMSO) as the oxidant, activated by oxalyl chloride, followed by the addition of a hindered organic base such as triethylamine.[5]

References

Pentadecanal CAS number and molecular formula.

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of pentadecanal (CAS No: 2765-11-9), a long-chain aliphatic aldehyde. It details its chemical and physical properties, synthesis and purification protocols, and analytical methodologies. Furthermore, this guide explores its relevance in biochemical research, particularly its application in assays for key enzymes involved in lipid metabolism. Safety and handling information are also included to ensure its proper use in a laboratory setting.

Introduction

This compound, also known as n-pentadecanal, is a 15-carbon saturated fatty aldehyde with the molecular formula C₁₅H₃₀O.[1][2] It is a naturally occurring compound found in the essential oils of various plants and plays a role as a volatile oil component and a plant metabolite.[3] In the realm of biomedical research and drug development, this compound and its derivatives are gaining attention for their involvement in lipid metabolism and as intermediates in the synthesis of more complex molecules.[1][2] Its utility extends to biochemical assays, such as in the measurement of Sphingosine-1-phosphate (S1P) lyase activity, an important enzyme in sphingolipid metabolism.[4][5] This guide aims to provide an in-depth technical resource for professionals working with this compound.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid or powder at room temperature, possessing a characteristic waxy or fatty odor.[1][6] It is soluble in organic solvents like ethanol (B145695) and ether but has very low solubility in water due to its long, hydrophobic hydrocarbon chain.[1][2][6]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 2765-11-9 | [1][2][7] |

| Molecular Formula | C₁₅H₃₀O | [1][2][7] |

| Molecular Weight | 226.40 g/mol | [1][8] |

| Appearance | White to almost white powder to crystal | [1] |

| Melting Point | 24 - 26 °C | [1] |

| Boiling Point | 182 - 184 °C at 23 mmHg; 284 - 286 °C at 760 mmHg | [1][3] |

| Density | 0.8262 g/cm³ | [6] |

| Vapor Pressure | 0.003 mmHg at 25 °C (estimated) | [9] |

| Flash Point | 130 °C (266 °F) | [9] |

| Water Solubility | 0.1556 mg/L at 25 °C (estimated) | [9] |

| logP (o/w) | 6.518 (estimated) | [9] |

Table 2: Spectroscopic Data Identifiers for this compound

| Spectroscopic Data | Availability/Source |

| ¹³C NMR | SpectraBase |

| FTIR | SpectraBase |

| GC-MS | SpectraBase, NIST WebBook |

Synthesis and Purification

This compound can be synthesized through various methods, with the oxidation of the corresponding primary alcohol, 1-pentadecanol (B150567), being a common laboratory-scale approach.

Experimental Protocol: Swern Oxidation of 1-Pentadecanol to this compound

This protocol describes a high-yield method for synthesizing this compound under mild conditions.[3]

Materials:

-

1-Pentadecanol (1.0 mmol, 228 mg)

-

Oxalyl chloride (1.5 mmol, 0.11 mL)

-

Dimethyl sulfoxide (B87167) (DMSO) (3.0 mmol, 0.22 mL)

-

Triethylamine (B128534) (Et₃N) (5.0 mmol, 0.70 mL)

-

Anhydrous dichloromethane (B109758) (DCM) (~15 mL)

-

Water

-

Brine

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for column chromatography

-

Hexane/ethyl acetate (B1210297) solvent system

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add oxalyl chloride to anhydrous DCM (5 mL) and cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of DMSO in anhydrous DCM (2 mL) to the cooled solution and stir the mixture for 15 minutes.

-

Add a solution of 1-pentadecanol in anhydrous DCM (3 mL) dropwise to the reaction mixture. Stir for 30-60 minutes at -78 °C.

-

Add triethylamine to the flask and continue stirring for another 30 minutes at -78 °C.

-

Remove the cooling bath and allow the reaction to warm to room temperature.

-

Quench the reaction by adding water (10 mL).

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 10 mL).

-

Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.

Expected Yield: 85-95%[3]

Caption: Workflow for the synthesis of this compound via Swern oxidation.

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the qualitative and quantitative analysis of this compound.

Experimental Protocol: Quantitative Analysis of this compound by GC-MS

This protocol provides a general guideline for the GC-MS analysis of this compound. Derivatization is often employed for aldehydes to improve chromatographic performance and sensitivity.

Materials:

-

This compound sample

-

Internal standard (e.g., heptadecanal)

-

Derivatizing agent (e.g., O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride - PFBHA)

-

Organic solvent (e.g., hexane, dichloromethane)

-

Anhydrous sodium sulfate

-

GC-MS system with a non-polar capillary column (e.g., DB-5 or equivalent)

Procedure:

-

Sample Preparation and Derivatization:

-

Accurately prepare a solution of the this compound sample in a suitable solvent.

-

Add a known amount of the internal standard.

-

For derivatization, the sample can be treated with a solution of PFBHA. The reaction forms a stable oxime derivative that is amenable to GC-MS analysis.[10] The specific conditions (temperature, time, pH) for derivatization should be optimized.

-

-

Extraction:

-

The derivatized sample can be isolated by solid-phase extraction (SPE) or liquid-liquid extraction to remove interfering matrix components.[10]

-

-

GC-MS Analysis:

-

Injector: Splitless mode, 250°C.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 50°C, hold for 2 minutes.

-

Ramp: 10°C/min to 280°C.

-

Hold: 5 minutes at 280°C.

-

-

MS Parameters:

-

Ion Source Temperature: 230°C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Mode: Full scan (e.g., m/z 50-550) for identification and Selected Ion Monitoring (SIM) for quantification.

-

-

-

Quantification:

-

Create a calibration curve using standards of known this compound concentrations.

-

The concentration of this compound in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

-

Applications in Drug Development and Research

This compound serves as a valuable tool in various research areas, particularly in the study of lipid metabolism.

S1P Lyase Activity Bioassay

Sphingosine-1-phosphate (S1P) lyase is a key enzyme that irreversibly degrades the signaling lipid S1P. A highly sensitive bioassay has been developed to measure S1P lyase activity by using a custom C17-Sa1P substrate, which is cleaved by the enzyme to produce this compound.[4][5] The resulting this compound is then derivatized and quantified, providing a direct measure of the enzyme's activity.[4][5]

Experimental Workflow for S1P Lyase Activity Assay:

-

Cell Lysis: Prepare cell or tissue lysates containing S1P lyase.

-

Enzymatic Reaction: Incubate the lysate with the C17-Sa1P substrate and the essential cofactor pyridoxal-5-phosphate (P5P). S1P lyase in the sample will cleave the substrate, producing this compound.

-

Derivatization: The reaction is stopped, and the produced this compound is derivatized, for example, with 5,5-dimethyl cyclohexanedione (5,5-dimethyl CHD), to form a fluorescent product.[4][5]

-

Extraction: The derivatized this compound is extracted using solid-phase extraction.

-

Quantification: The fluorescent derivative is quantified using HPLC with fluorescence detection.[4][5] The amount of this compound produced is directly proportional to the S1P lyase activity in the sample.

Caption: Experimental workflow for the S1P lyase activity bioassay.

Safety and Handling

This compound is classified as causing skin and serious eye irritation.[8][11] It is important to handle this compound with appropriate personal protective equipment (PPE).

Table 3: GHS Hazard Information for this compound

| Hazard Statement | Code | Description |

| Skin Irritation | H315 | Causes skin irritation |

| Eye Irritation | H319 | Causes serious eye irritation |

Precautionary Measures:

-

Handling: Use in a well-ventilated area. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[11]

-

Personal Protective Equipment: Wear protective gloves, safety goggles, and a lab coat.[11]

-

Storage: Store in a cool, dry place, away from incompatible materials such as strong oxidizing agents. It is noted to be air-sensitive and should be stored under an inert atmosphere.[1][12]

-

First Aid:

-

Skin Contact: Wash off with plenty of soap and water. If irritation persists, seek medical attention.[11]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[11]

-

Ingestion: Rinse mouth. Do not induce vomiting. Seek medical attention.

-

Conclusion

This compound is a versatile long-chain aldehyde with significant applications in both synthetic chemistry and biochemical research. Its well-defined properties and established synthetic and analytical protocols make it a valuable compound for researchers. The ability to use this compound as a reporter molecule in enzyme assays, such as for S1P lyase, highlights its importance in studying lipid signaling pathways, which are critical targets in drug development. Adherence to proper safety protocols is essential when working with this compound to mitigate potential hazards.

References

- 1. CAS 2765-11-9: this compound | CymitQuimica [cymitquimica.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. A Bioassay Using a this compound Derivative to Measure S1P Lyase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. benchchem.com [benchchem.com]

- 8. This compound | C15H30O | CID 17697 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound, 2765-11-9 [thegoodscentscompany.com]

- 10. researchgate.net [researchgate.net]

- 11. tcichemicals.com [tcichemicals.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

Pentadecanal: A Comprehensive Technical Guide to its Odor Profile and Sensory Characteristics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentadecanal (C₁₅H₃₀O) is a long-chain aliphatic aldehyde that contributes to the aroma profile of various natural products and is utilized as a fragrance ingredient. Understanding its distinct odor profile and sensory characteristics is crucial for its effective application in flavor and fragrance formulations, as well as for research into olfaction and potential therapeutic applications. This technical guide provides an in-depth analysis of the sensory properties of this compound, including its odor profile, quantitative sensory data, and the underlying physiological mechanisms of its perception.

Odor Profile of this compound

This compound is characterized by a complex and multifaceted odor profile. Its primary descriptors include waxy, fatty, and aldehydic notes. These are often accompanied by more subtle floral, musky, sweet, fruity, and orange undertones. The overall impression is a fresh and clean aroma with a certain richness. The specific nuances perceived can be influenced by the concentration of the compound and the medium in which it is evaluated.

Quantitative Sensory Data

Quantitative data is essential for objectively characterizing the sensory impact of an aroma compound. The following table summarizes available data for this compound and related long-chain aldehydes.

| Parameter | Value | Method | Reference |

| Odor Threshold (this compound) | Not available in reviewed literature | - | - |

| Odor Threshold (Non-8-enal - C9 unsaturated aldehyde) | 0.24-22 µg/L (in aqueous solution) | Sensory Panel | [1] |

| Odor Threshold (Non-8-enal - C9 unsaturated aldehyde) | 0.039-29 ng/L (in air) | Sensory Panel | [1] |

Note: While the specific odor threshold for this compound was not found in the reviewed literature, the data for a structurally related long-chain unsaturated aldehyde provides an order-of-magnitude estimation.

Experimental Protocols for Sensory Evaluation

The sensory characteristics of this compound can be systematically evaluated using established methodologies such as sensory panel analysis and Gas Chromatography-Olfactometry (GC-O).

Sensory Panel Evaluation

A sensory panel composed of trained assessors is a fundamental tool for characterizing the odor profile of a substance.

Objective: To identify and quantify the distinct odor attributes of this compound.

Methodology:

-

Panelist Selection and Training: A panel of 8-12 individuals is selected based on their olfactory acuity and ability to describe odors. Panelists undergo training to familiarize themselves with a standardized lexicon of odor descriptors relevant to aldehydes and fragrances.

-

Sample Preparation: this compound is diluted to various concentrations in an appropriate solvent (e.g., ethanol, diethyl phthalate) to assess its odor profile at different intensities. Samples are presented on smelling strips or in sniff bottles.

-

Evaluation Procedure: Panelists evaluate the samples in a controlled environment with neutral airflow and lighting. They are asked to identify and rate the intensity of various odor descriptors (e.g., waxy, fatty, floral, fruity) on a labeled magnitude scale (e.g., 0-15).

-

Data Analysis: The intensity ratings from all panelists are collected and statistically analyzed to generate a comprehensive odor profile of this compound.

Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique that combines the separation capabilities of gas chromatography with human olfaction to identify odor-active compounds in a mixture.

Objective: To determine the specific retention time and odor character of this compound as it elutes from a GC column.

Methodology:

-

Instrumentation: A gas chromatograph is equipped with a sniffing port at the column outlet, allowing a trained assessor to smell the effluent.

-

Sample Injection: A diluted solution of this compound is injected into the GC.

-

Olfactory Detection: As the separated compounds elute from the column, the assessor records the time and describes the perceived odor.

-

Data Correlation: The olfactometry data is correlated with the chromatogram from a conventional detector (e.g., Flame Ionization Detector or Mass Spectrometer) to precisely identify the peak corresponding to this compound and its associated odor description.

The following diagram illustrates a typical workflow for a GC-O experiment.

Signaling Pathway of this compound Perception

The perception of odorants like this compound begins with the interaction of the molecule with specific olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal epithelium.

Research has indicated that the mammalian-specific OR37A receptor shows a preferential response to this compound (C15 aldehyde)[2]. Olfactory receptors are G-protein coupled receptors (GPCRs), and their activation initiates an intracellular signaling cascade.

The binding of this compound to OR37A is believed to trigger a conformational change in the receptor, leading to the activation of a coupled G-protein (Gαolf). This, in turn, activates adenylyl cyclase, which increases the intracellular concentration of cyclic AMP (cAMP). The elevated cAMP levels open cyclic nucleotide-gated ion channels, causing an influx of cations (Na⁺ and Ca²⁺) and depolarization of the neuron. This electrical signal is then transmitted to the olfactory bulb in the brain for further processing and the ultimate perception of the odor.

The following diagram illustrates the proposed signaling pathway for this compound perception.

Conclusion

This compound possesses a distinct and complex odor profile dominated by waxy, fatty, and aldehydic characteristics, with additional floral and fruity nuances. While specific quantitative sensory data for this compound remains an area for further investigation, methodologies for its comprehensive evaluation are well-established. The identification of the OR37A receptor as a likely target for this compound provides a significant step forward in understanding the molecular basis of its perception. This technical guide serves as a foundational resource for researchers and professionals working with this important aroma compound, highlighting the key aspects of its sensory properties and the mechanisms underlying its detection. Further research to determine its precise odor threshold and to fully elucidate its interactions with the olfactory receptor repertoire will provide a more complete understanding of its role in olfaction.

References

A Technical Guide to the Solubility of Pentadecanal for Researchers and Drug Development Professionals

Introduction

Pentadecanal (C₁₅H₃₀O) is a saturated fatty aldehyde with a 15-carbon chain. Its long hydrocarbon tail and polar aldehyde head group confer upon it amphipathic properties that dictate its solubility in various media. An understanding of these solubility characteristics is fundamental for its application in diverse fields, including the formulation of fragrances, flavorings, and potentially in pharmaceutical and drug delivery systems. This technical guide provides a comprehensive overview of the solubility of this compound in water and common organic solvents, outlines a standard experimental protocol for solubility determination, and presents a visual workflow for this process.

Core Concepts in this compound Solubility

The solubility of this compound is primarily governed by the "like dissolves like" principle. Its molecular structure is dominated by a long, nonpolar fifteen-carbon alkyl chain, which is hydrophobic. The presence of a terminal aldehyde (-CHO) group introduces a degree of polarity, allowing for some interaction with polar solvents. However, the influence of the extensive hydrophobic chain is the predominant factor in its overall solubility profile, leading to limited solubility in highly polar solvents like water and greater solubility in non-polar organic solvents.[1][2] As the carbon chain length of aldehydes increases, their solubility in water decreases.[2][3][4]

Quantitative and Qualitative Solubility Data

Precise quantitative solubility data for this compound across a wide range of organic solvents is not extensively documented in publicly available literature. The following tables summarize the available quantitative and qualitative data.

Table 1: Quantitative Solubility of this compound

| Solvent | Formula | Type | Temperature (°C) | Solubility | Data Source |

| Water | H₂O | Polar Protic | 25 | 0.1556 mg/L | Estimated[5] |

| Water | H₂O | Polar Protic | Not Specified | 0.097 mg/L | ALOGPS[6] |

Table 2: Qualitative Solubility of this compound

| Solvent | Formula | Type | Solubility | Reference |

| Ethanol | C₂H₅OH | Polar Protic | Soluble | [1] |

| Ether | (C₂H₅)₂O | Polar Aprotic | Soluble | [1] |

| Acetone | C₃H₆O | Polar Aprotic | Soluble | [4][7] |

| Chloroform | CHCl₃ | Polar Aprotic | Slightly Soluble | [8] |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | Slightly Soluble | [8] |

| Ethyl Acetate | C₄H₈O₂ | Polar Aprotic | Slightly Soluble | [8] |

| Hexane | C₆H₁₄ | Non-polar | Expected to be soluble | General Principle[2] |

Experimental Protocol: Equilibrium Shake-Flask Method for Solubility Determination

The equilibrium shake-flask method is a standard and reliable technique for determining the saturation solubility of a compound in a given solvent.[9]

Objective: To determine the saturation solubility of this compound in a specified solvent at a constant temperature.

Materials:

-

This compound (solid/liquid)

-

Solvent of interest

-

Analytical balance

-

Glass vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., GC-FID, HPLC-UV, LC-MS)

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a glass vial containing a known volume of the solvent. The excess solid/liquid is necessary to ensure that saturation is reached.

-

Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Shake the vials for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium. The duration should be sufficient to ensure that the concentration of the dissolved solute remains constant over time.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to allow the undissolved this compound to settle. Alternatively, centrifuge the vials to facilitate the separation of the solid/liquid and liquid phases.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a pipette, ensuring that no undissolved particles are disturbed. Filter the aliquot through a syringe filter into a clean vial. This step is crucial to remove any remaining microscopic particles.

-

Dilution: Dilute the filtered saturated solution gravimetrically or volumetrically with the appropriate solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted solution using a calibrated analytical method (e.g., Gas Chromatography with Flame Ionization Detection - GC-FID, given the volatile nature of this compound) to determine the concentration of this compound.

-

Calculation: Calculate the solubility by taking into account the dilution factor. The result is typically expressed in mg/L, g/L, or mol/L.

Mandatory Visualizations

Caption: Experimental workflow for determining this compound solubility.

Conclusion

This compound exhibits solubility characteristics typical of a long-chain fatty aldehyde, with good solubility in organic solvents and very low solubility in water. While precise quantitative data in a broad range of organic solvents is limited, the principles of its solubility are well-understood. The standardized shake-flask method provides a reliable means for experimentally determining its solubility, which is a critical parameter for formulation and application in various scientific and industrial contexts. Further research to quantify the solubility of this compound in a wider array of solvents would be beneficial for its expanded use in drug development and other research areas.

References

- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. quora.com [quora.com]

- 4. Why the lower members of aldehyde and ketone are soluble class 12 chemistry CBSE [vedantu.com]

- 5. 24.3 Physical Properties of Aldehydes and Ketones – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 6. Physical Properties of Ketones and Aldehydes | OpenOChem Learn [learn.openochem.org]

- 7. researchgate.net [researchgate.net]

- 8. This compound | 2765-11-9 [chemicalbook.com]

- 9. enamine.net [enamine.net]

The Emergence of Pentadecanal: A Scientific and Technical Chronicle

For the attention of researchers, scientists, and professionals in drug development, this technical guide provides an in-depth exploration of the discovery, history, and scientific significance of pentadecanal. Charting its journey from early organic synthesis to its role in modern biochemical research, this document offers a comprehensive overview of its properties, synthesis, and analytical methodologies.

First identified in the broader context of long-chain aliphatic compound research, this compound's story is intrinsically linked to the development of synthetic organic chemistry. While a singular "discovery" paper for this compound is not prominent in the historical record, its existence and synthesis are a logical extension of the foundational work on its corresponding alcohol, 1-pentadecanol (B150567). The first documented synthesis of 1-pentadecanol in 1924 by P. A. Levene and F. A. Taylor, as part of their investigation into lipids, laid the groundwork for the subsequent creation of this compound through oxidation.[1]

This compound, a long-chain fatty aldehyde, is a component of essential oils from various plants, including Solanum erianthum and Cassia siamea.[2] It also plays a role as a volatile oil component and a plant metabolite.[2] In recent years, its utility has expanded into biochemical research, particularly in studies related to lipid metabolism and fatty acid synthesis.[3]

Physicochemical Properties and Identification

This compound is a white to almost white crystalline powder at room temperature.[3] Its fundamental properties are summarized in the table below, providing a quick reference for researchers.

| Property | Value | Source |

| Molecular Formula | C₁₅H₃₀O | [3] |

| Molecular Weight | 226.40 g/mol | [2] |

| CAS Number | 2765-11-9 | [3] |

| Melting Point | 24 - 26 °C | [3] |

| Boiling Point | 182 - 184 °C at 23 mmHg | [3] |

| IUPAC Name | This compound | [2] |

Historical and Modern Synthesis Protocols

The synthesis of aldehydes has been a cornerstone of organic chemistry for over a century. Early methods for preparing aldehydes often involved the oxidation of primary alcohols. Given the synthesis of 1-pentadecanol in 1924, it is highly probable that early preparations of this compound would have utilized such established oxidation techniques.

A widely used and efficient modern method for the oxidation of primary alcohols to aldehydes under mild conditions is the Swern oxidation. This method is particularly suitable for the synthesis of this compound from 1-pentadecanol.

Experimental Protocol: Swern Oxidation of 1-Pentadecanol to this compound

This protocol outlines a general procedure for the Swern oxidation, which can be specifically adapted for the synthesis of this compound.[4]

Materials:

-

1-Pentadecanol

-

Oxalyl chloride

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Triethylamine (B128534) (Et₃N)

-

Anhydrous dichloromethane (B109758) (DCM)

-

Inert atmosphere (Nitrogen or Argon)

-

Dry ice/acetone bath

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, dissolve oxalyl chloride in anhydrous DCM and cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of DMSO in anhydrous DCM to the cooled solution.

-

After stirring for a brief period, add a solution of 1-pentadecanol in anhydrous DCM dropwise to the reaction mixture.

-

Continue stirring at -78 °C for approximately 30-60 minutes.

-

Add triethylamine to the reaction mixture to quench the reaction.

-

Allow the reaction to warm to room temperature.

-

The reaction mixture can then be worked up by washing with water and brine, followed by drying the organic layer and removing the solvent under reduced pressure to yield crude this compound.

-

Further purification can be achieved through column chromatography.

References

Pentadecanal in Insect Chemical Ecology: A Technical Guide

Abstract: This technical guide provides a comprehensive overview of the role of pentadecanal, a long-chain fatty aldehyde, in the chemical ecology of insects. It is intended for researchers, scientists, and professionals in drug development and pest management. The document details the functions of this compound as a semiochemical, presents quantitative data from relevant studies, outlines key experimental protocols for its investigation, and visualizes the complex relationships and workflows involved. While aldehydes are well-established as crucial components in insect communication, this guide focuses specifically on the documented roles and analytical methodologies pertinent to this compound (C15H30O).

Introduction to this compound

This compound is a saturated long-chain aldehyde (C15H30O) found in various natural sources, including the essential oils of certain plants and as a metabolic byproduct in various organisms.[1] In the context of chemical ecology, semiochemicals like this compound are pivotal in mediating interactions both within and between species.[2][3][4] These interactions are classified based on the benefit or detriment to the emitter and receiver. Allelochemicals mediate interspecific communication, while pheromones are used for intraspecific communication.[5][6]

This compound's role can be categorized as:

-

Allomone: Benefits the emitter by modifying the behavior of a receiver of a different species, to the detriment of the receiver. An example is a plant compound that deters a herbivore.[7][8]

-

Kairomone: Benefits the receiver of a different species but is disadvantageous to the emitter. For instance, a volatile released by a herbivore that a predator uses for location.[9][10][11]

-

Pheromone: Affects the behavior of another individual of the same species. This includes sex, aggregation, alarm, and trail-marking pheromones.[5][6]

The following sections will explore the documented evidence for this compound in these roles, present available data, and detail the methodologies used for such investigations.

Documented Roles and Quantitative Data

The specific functions of this compound are multifaceted and context-dependent. While it is listed as a pheromone for some vertebrates, its most clearly documented role in an agricultural context is as an allomone.[12]

This compound as an Allomone

The most direct evidence for this compound's role in insect chemical ecology comes from its function as a defensive allomone in plants. Certain rice cultivars release this compound, which has been shown to inhibit the growth and development of key insect pests.[5] This defensive mechanism benefits the plant (the emitter) at the expense of the insect herbivore (the receiver).

Table 1: Allomonal Effects of this compound on Insect Pests

| Emitter Species | Receiver Species | Effect | Reference |

|---|---|---|---|

| Oryza sativa (Rice) | Nilaparvata lugens (Brown Planthopper) | Growth Inhibition | [5] |

| Oryza sativa (Rice) | Sogatella furcifera (White-backed Planthopper) | Growth Inhibition |[5] |

This compound as a Potential Pheromone and Kairomone

While long-chain aldehydes are common components of insect pheromone blends, particularly in Lepidoptera and Coleoptera, specific evidence identifying this compound as a primary pheromone in insects is not extensively documented in the provided search results.[13] However, its presence in floral scents and other plant volatiles suggests a strong potential for it to act as a kairomone, guiding insects to host plants.[14][15] Furthermore, these same plant-derived cues can be exploited by predators and parasitoids to locate their herbivorous prey, a classic kairomonal interaction.[9][16]

Table 2: Potential Semiochemical Roles of this compound

| Potential Role | Emitter (Example) | Receiver (Example) | Hypothesized Interaction |

|---|---|---|---|

| Pheromone | Insect (e.g., Moth) | Conspecific | Component of a sex or aggregation pheromone blend. |

| Kairomone | Plant (e.g., Oryza sativa) | Herbivorous Insect | Host location cue for feeding or oviposition. |

| Kairomone | Herbivorous Insect | Parasitoid Wasp | Prey location cue for parasitization. |

Key Experimental Protocols

Investigating the precise role of a semiochemical like this compound requires robust electrophysiological and behavioral assays. The following are detailed, generalized protocols based on established methodologies.[17][18]

Protocol 1: Electroantennography (EAG)

Electroantennography is a technique used to measure the summated electrical response of an insect's antenna to volatile stimuli, providing a direct measure of olfactory detection.[17][18][19]

Objective: To determine if an insect's antenna can detect this compound and to establish a dose-response relationship.

Materials:

-

Live insects (e.g., moths, beetles)

-

Stereomicroscope

-

Micromanipulators

-

Glass capillary electrodes

-

Conductive gel or saline solution

-

EAG amplifier and data acquisition system

-

Purified, humidified air stream

-

This compound (synthetic standard)

-

Solvent (e.g., hexane)

-

Filter paper strips and Pasteur pipettes (stimulus cartridges)

Methodology:

-

Insect Preparation:

-

Anesthetize an insect by chilling it on ice.

-

Under a stereomicroscope, carefully excise one antenna at its base using micro-scissors.[17][20]

-

Mount the basal end of the antenna onto the reference electrode using conductive gel.

-

Clip a small portion of the distal tip and bring it into contact with the recording electrode.[17]

-

-

Stimulus Preparation:

-

Prepare serial dilutions of this compound in hexane (B92381) (e.g., 0.01 ng/µL to 100 ng/µL).

-

Apply 10 µL of each dilution onto a small strip of filter paper and insert it into a clean Pasteur pipette. Prepare a solvent-only control.[17]

-

-

EAG Recording:

-

Position the mounted antenna in a continuous stream of humidified, purified air (e.g., 0.5 L/min).[17]

-

Allow the baseline signal from the antenna to stabilize.

-

Deliver a timed puff of air (e.g., 0.5 seconds) through the stimulus pipette, directing the odorant over the antenna.[17]

-

Record the resulting negative voltage deflection (EAG response) in millivolts (mV).

-

Present stimuli from lowest to highest concentration, with control puffs interspersed to monitor antenna viability.

-

Protocol 2: Behavioral Assay (Y-Tube Olfactometer)

Olfactometers are used to quantify an insect's behavioral response (attraction or repulsion) to an odor source in a controlled environment.[21][22]

Objective: To determine if this compound elicits an attractive, neutral, or repellent behavioral response in an insect.

Materials:

-

Y-tube glass olfactometer

-

Airflow meter and pump

-

Charcoal filter and humidification flask

-

Test insects (starved for a defined period to increase motivation)

-

This compound solution and solvent control

-

Filter paper

Methodology:

-

Setup:

-

Assemble the Y-tube olfactometer. Connect the arms to a purified, humidified air source with a constant flow rate (e.g., 150 ml/min).[23]

-

Place a small piece of filter paper treated with the this compound solution in one arm's air stream and a solvent-treated filter paper in the other arm.

-

-

Experiment:

-

Introduce a single insect into the base of the Y-tube's main arm.[23]

-

Allow the insect a set amount of time (e.g., 5 minutes) to acclimatize and make a choice.[23]

-

A choice is recorded when the insect walks a certain distance (e.g., two-thirds of the way) into one of the arms and remains for a minimum period (e.g., 30 seconds).

-

Insects that do not make a choice within the allotted time are recorded as "no choice."

-

-

Data Collection and Analysis:

-

Test a sufficient number of insects (e.g., 50 individuals).

-

After every 5-10 insects, rotate the Y-tube 180 degrees to avoid positional bias.[23]

-

Clean the apparatus thoroughly with solvent and bake between testing different compounds.

-

Analyze the choice data using a Chi-square test or a binomial test to determine if the observed distribution between the treatment and control arms is significantly different from random.

-

Visualizations: Workflows and Relationships

Diagrams created using Graphviz provide a clear visual representation of complex processes and relationships in chemical ecology research.

References

- 1. This compound | C15H30O | CID 17697 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Insects’ perception and behavioral responses to plant semiochemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. entomologyjournals.com [entomologyjournals.com]

- 4. scielosp.org [scielosp.org]

- 5. m.youtube.com [m.youtube.com]

- 6. repository.lsu.edu [repository.lsu.edu]

- 7. Allomone - Wikipedia [en.wikipedia.org]

- 8. Pathogen-induced release of plant allomone manipulates vector insect behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ars.usda.gov [ars.usda.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Semiochemical compound: this compound | C15H30O [pherobase.com]

- 13. scielo.br [scielo.br]

- 14. The Pherobase Floral Compound: this compound (C15H30O) [pherobase.com]

- 15. This compound, 2765-11-9 [thegoodscentscompany.com]

- 16. Pheromone monitoring of rare and threatened insects: exploiting a pheromone-kairomone system to estimate prey and predator abundance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

- 19. Electroantennography (EAG) - Georg-August-Universität Göttingen [uni-goettingen.de]

- 20. ockenfels-syntech.com [ockenfels-syntech.com]

- 21. benchchem.com [benchchem.com]

- 22. thehive.icipe.org [thehive.icipe.org]

- 23. Experiment 3—Olfactometry Bioassays [bio-protocol.org]

The Biosynthesis of Pentadecanal: A Technical Guide for Researchers

December 2025

Abstract

Pentadecanal, a 15-carbon long-chain fatty aldehyde, is a biologically active molecule found across diverse organisms, from bacteria and plants to insects. It plays crucial roles in chemical communication, defense mechanisms, and as a metabolic intermediate. Understanding its biosynthesis is pivotal for applications in drug development, pest management, and biotechnology. This technical guide provides an in-depth overview of the core biosynthetic pathways of this compound, detailing the key enzymatic steps, precursor molecules, and regulatory mechanisms. It includes a compilation of quantitative data, detailed experimental protocols for key analyses, and visual representations of the metabolic and experimental workflows to support researchers, scientists, and drug development professionals in this field.

Introduction

Long-chain fatty aldehydes are integral components of cellular metabolism and signaling. This compound (C15H30O), an odd-chain saturated aldehyde, has garnered significant interest due to its diverse biological activities. In the Antarctic marine bacterium Pseudoalteromonas haloplanktis, it has been identified as an anti-biofilm agent, suggesting its potential as a lead compound for antimicrobial therapies.[1] In insects, long-chain aldehydes, including those with a C15 backbone, are common components of sex pheromones, making their biosynthetic pathways a target for developing novel pest control strategies.[2] Furthermore, in plants, these aldehydes are precursors to the alkanes that form the protective cuticular wax layer.[3][4]

The biosynthesis of this compound is intrinsically linked to fatty acid metabolism, specifically the synthesis and subsequent modification of odd-chain fatty acids. This guide will elucidate the central enzymatic machinery responsible for converting fatty acid precursors into this functional aldehyde.

Core Biosynthetic Pathway of this compound

The formation of this compound is a multi-step process that begins with the synthesis of its fatty acid precursor, pentadecanoic acid (C15:0). The pathway can be broadly divided into two major stages: odd-chain fatty acid synthesis and the subsequent reductive modification of the fatty acid to an aldehyde.

Stage 1: Biosynthesis of Pentadecanoic Acid (C15:0)

Unlike even-chain fatty acids, which are synthesized from the two-carbon starter unit acetyl-CoA, the biosynthesis of odd-chain fatty acids like pentadecanoic acid typically initiates with a three-carbon starter unit, propionyl-CoA.

-

Initiation: The fatty acid synthesis cycle is primed with propionyl-CoA.

-

Elongation: A series of condensation, reduction, and dehydration reactions, catalyzed by the fatty acid synthase (FAS) complex, sequentially adds two-carbon units from malonyl-CoA.

-

Termination: The elongation cycle continues until a 15-carbon acyl chain is formed, which is then released as pentadecanoic acid.

Stage 2: Reduction of Pentadecanoyl-CoA to this compound

Once synthesized, pentadecanoic acid is activated and subsequently reduced to form this compound.

-

Activation: Pentadecanoic acid is converted to its metabolically active form, pentadecanoyl-CoA, by a long-chain acyl-CoA synthetase (LACS) . This is an ATP-dependent reaction.

-

Reduction: The central step in the formation of this compound is the reduction of pentadecanoyl-CoA. This reaction is primarily catalyzed by a fatty acyl-CoA reductase (FAR) .[5][6] This enzyme utilizes a reducing equivalent, typically NADPH, to reduce the thioester to an aldehyde.

The overall pathway is depicted in the following diagram:

This compound Biosynthesis in Specific Organisms

While the core pathway is conserved, the specific enzymes and their regulation can vary between organisms.

In Bacteria (e.g., Pseudoalteromonas haloplanktis)

The Antarctic bacterium Pseudoalteromonas haloplanktis is known to produce this compound as an anti-biofilm compound.[1] The genome of P. haloplanktis contains genes for fatty acid biosynthesis and degradation. The regulation of these pathways is controlled by transcriptional regulators such as FadR, which responds to the presence of long-chain acyl-CoAs.[7][8] While the specific FAR responsible for this compound production in this organism has not been definitively characterized, the genomic data suggests a complete pathway for fatty acid metabolism that can be harnessed for this purpose.

In Plants

In plants, long-chain aldehydes are key intermediates in the biosynthesis of cuticular wax, which forms a protective barrier on the plant's surface.[3][4] The pathway occurs in the endoplasmic reticulum of epidermal cells.

-

VLCFA Elongation: C16/C18 fatty acids are elongated to very-long-chain fatty acids (VLCFAs), including C15 (though less common than even chains), by a fatty acid elongase (FAE) complex.

-

Acyl-CoA Reduction: The resulting VLC acyl-CoAs are then reduced to aldehydes by a FAR.

-

Further Modification: These aldehydes can then be further processed, for example, by an aldehyde decarbonylase to form alkanes (e.g., tetradecane (B157292) from this compound).

The expression of FAR genes in plants is transcriptionally regulated by factors such as MYB and SPL9 transcription factors, and can be influenced by environmental cues like light and darkness.[5][9]

In Insects

In many moth species, long-chain fatty aldehydes are crucial components of sex pheromones. The biosynthesis occurs in the pheromone gland and is often regulated by hormones.[2] The pathway is similar to that in plants, involving fatty acid synthesis, desaturation (to introduce double bonds if necessary), chain shortening, and a final reduction step catalyzed by a FAR to produce the aldehyde pheromone component.[10][11]

Quantitative Data

Quantitative understanding of enzyme kinetics and metabolite concentrations is crucial for metabolic engineering and drug development. Data for the specific biosynthesis of this compound is limited; however, data from related long-chain fatty acid and aldehyde metabolizing enzymes provide valuable insights.

| Parameter | Value | Organism/Enzyme | Substrate | Reference |

| Km | 0.6 µM | Human Aldehyde Dehydrogenase (E2) | 11-Hexadecenal | [12] |

| Kcat | 0.24 µmol/min/mg | Human Aldehyde Dehydrogenase (E2) | 11-Hexadecenal | [12] |

| Km | 6.22 ± 2.0 µM | Human Mitochondrial 2,4-dienoyl-CoA reductase | 2,4-Decadienoyl-CoA | [13] |

| Vmax | 0.74 ± 0.07 µmol/min/mg | Human Mitochondrial 2,4-dienoyl-CoA reductase | 2,4-Decadienoyl-CoA | [13] |

| Ki | 3.10 µM | Rat Liver HMG-CoA Reductase | Arachidonoyl-CoA | [14] |

| Yield | 0.13 mg/L/OD600 | Engineered S. cerevisiae | - | [15] |

Note: Data for this compound-specific enzymes is scarce. The table presents data for enzymes acting on similar long-chain acyl and aldehyde substrates to provide a comparative context.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound biosynthesis.

Protocol for Heterologous Expression and Purification of Fatty Acyl-CoA Reductase (FAR)

This protocol is adapted for the expression of a His-tagged FAR in E. coli.

-

Gene Cloning: The coding sequence of the target FAR gene is PCR amplified and cloned into a suitable expression vector (e.g., pET series) containing an N- or C-terminal polyhistidine (His6) tag.

-

Transformation: The expression plasmid is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

Protein Expression: a. Inoculate a single colony into 50 mL of LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking. b. Inoculate 1 L of LB medium with the overnight culture and grow at 37°C to an OD600 of 0.6-0.8. c. Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and incubate at a lower temperature (e.g., 18-25°C) for 16-24 hours.

-

Cell Lysis: a. Harvest the cells by centrifugation (e.g., 6000 x g for 15 min at 4°C). b. Resuspend the cell pellet in lysis buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0) containing lysozyme (B549824) and a protease inhibitor cocktail. c. Lyse the cells by sonication on ice. d. Clarify the lysate by centrifugation (e.g., 20,000 x g for 30 min at 4°C).

-

Purification: a. Equilibrate a Ni-NTA affinity chromatography column with lysis buffer. b. Load the clarified lysate onto the column. c. Wash the column with wash buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0). d. Elute the His-tagged protein with elution buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0).

-

Analysis: Analyze the purified protein by SDS-PAGE to confirm its size and purity.

References

- 1. researchgate.net [researchgate.net]

- 2. Insect pheromones--an overview of biosynthesis and endocrine regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biosynthesis and secretion of cuticular wax | Kunst Lab [kunstlab.botany.ubc.ca]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Characterization of the Fatty Acyl-CoA Reductase (FAR) Gene Family and Its Response to Abiotic Stress in Rice (Oryza sativa L.) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Comparative Genomics of Regulation of Fatty Acid and Branched-Chain Amino Acid Utilization in Proteobacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. DEWAX-mediated transcriptional repression of cuticular wax biosynthesis in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. d-nb.info [d-nb.info]

- 12. Chemical modification of aldehyde dehydrogenase by a vinyl ketone analogue of an insect pheromone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Expression, purification, and characterization of His-tagged human mitochondrial 2,4-dienoyl-CoA reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Fatty acyl-CoA inhibition of beta-hydroxy-beta-methylglutaryl-CoA reductase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Functional screening of aldehyde decarbonylases for long-chain alkane production by Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

Pentadecanal: A Versatile C15 Building Block in Modern Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Published: December 18, 2025

Abstract

Pentadecanal, a 15-carbon saturated fatty aldehyde, has emerged as a crucial and versatile precursor in the field of organic synthesis. Its long alkyl chain and reactive aldehyde functionality make it an ideal starting material for the construction of complex molecular architectures, ranging from bioactive natural products and pharmaceuticals to advanced materials. This technical guide provides an in-depth exploration of this compound's role as a precursor, detailing its application in key synthetic transformations including Wittig reactions, aldol (B89426) condensations, and reductive aminations. Furthermore, this document elucidates its involvement in crucial biological pathways, such as sphingolipid metabolism, and presents a comprehensive case study on its application in the total synthesis of the potent cytotoxic agent, Jaspine B. Detailed experimental protocols, quantitative data, and visual diagrams of reaction workflows and signaling pathways are provided to serve as a practical resource for researchers in organic and medicinal chemistry.

Introduction

This compound (C₁₅H₃₀O) is a long-chain aliphatic aldehyde that serves as a valuable building block in organic synthesis.[1] Its utility stems from the presence of a terminal aldehyde group, which is susceptible to a wide array of chemical transformations, and a 14-carbon lipophilic chain that can be incorporated into target molecules to modulate their physical and biological properties.[1][2] This guide will delve into the core applications of this compound as a synthetic precursor, with a focus on its role in carbon-carbon and carbon-nitrogen bond-forming reactions that are fundamental to the construction of complex organic molecules.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, reaction setup, and purification.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₅H₃₀O | [3] |

| Molecular Weight | 226.40 g/mol | [3] |

| CAS Number | 2765-11-9 | [3] |

| Appearance | Solid | [3] |

| Boiling Point | 284.00 to 286.00 °C @ 760.00 mm Hg | [3] |

| Melting Point | 24 - 25 °C | [3] |

Key Synthetic Transformations of this compound

This compound's aldehyde functionality allows it to participate in a variety of fundamental organic reactions. This section details the protocols and expected outcomes for its use in Wittig reactions, aldol condensations, and reductive aminations.

Wittig Reaction

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes and ketones.[4] With this compound, this reaction can be employed to extend the carbon chain and introduce a double bond, a functional group that can be further manipulated. A common application involves the use of stabilized ylides, such as (carbethoxymethylene)triphenylphosphorane (B24862), to stereoselectively form (E)-alkenes.[5]

This protocol describes the Wittig reaction between this compound and (carbethoxymethylene)triphenylphosphorane to yield ethyl (E)-heptadec-2-enoate.

Reaction Scheme:

Caption: Wittig reaction of this compound.

Materials:

-

This compound

-

(Carbethoxymethylene)triphenylphosphorane

-

Anhydrous Toluene

-

Standard laboratory glassware for reflux under an inert atmosphere

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous toluene.[5]

-

Add (carbethoxymethylene)triphenylphosphorane (1.1 eq) to the solution.[5]

-

Heat the reaction mixture to reflux (approximately 110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).[5]

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.[5]

-

Purify the crude product by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate (B1210297) gradient to isolate the desired (E)-alkene.[5]

Quantitative Data:

| Reactant 1 | Reactant 2 | Product | Solvent | Conditions | Yield | Reference |

| This compound | (Carbethoxymethylene) triphenylphosphorane | Ethyl (E)-heptadec-2-enoate | Toluene | Reflux | High (Typical for stabilized ylides) | [5] |

Spectroscopic Data (Predicted for Ethyl (E)-Heptadec-2-enoate):

-

¹H NMR (CDCl₃): δ ~6.97 (dt, 1H), ~5.81 (d, 1H), 4.18 (q, 2H), 2.20 (q, 2H), 1.45-1.20 (m, 25H), 0.88 (t, 3H).

-

¹³C NMR (CDCl₃): δ ~166.7, ~149.8, ~121.2, 60.2, 32.3, 31.9, 29.6 (multiple peaks), 29.3, 29.1, 28.1, 22.7, 14.3, 14.1.

-

MS (EI): m/z (%) = 282 (M+).

Aldol Condensation

The aldol condensation is a fundamental carbon-carbon bond-forming reaction that involves the reaction of an enolate with a carbonyl compound.[6] this compound can serve as the electrophilic partner in crossed aldol condensations with ketones like acetone (B3395972) to produce α,β-unsaturated ketones.

This protocol outlines the base-catalyzed aldol condensation of this compound with acetone.

Reaction Scheme:

Caption: Aldol condensation of this compound.

Materials:

-

This compound

-

Acetone

-

Sodium hydroxide (B78521) (NaOH) solution (e.g., 10% aqueous)

-

Ethanol

-

Standard laboratory glassware

Procedure:

-

In an Erlenmeyer flask, prepare a solution of sodium hydroxide in ethanol and water.[7]

-

Add acetone to the basic solution, followed by the dropwise addition of this compound with stirring.[7]

-

Stir the mixture at room temperature for a specified period (e.g., 15-30 minutes) to allow for the reaction to proceed.[7]

-

If a precipitate forms, collect the product by vacuum filtration. If not, the reaction may be gently heated to promote condensation.[4]

-

Wash the crude product with cold water and then cold ethanol to remove unreacted starting materials and base.[7]

-

Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the purified α,β-unsaturated ketone.[7]

Quantitative Data:

| Reactant 1 | Reactant 2 | Product | Catalyst | Solvent | Yield | Reference |

| This compound | Acetone | (E)-Nonadec-3-en-2-one | NaOH | Ethanol/Water | Moderate to High | [6][7] |

Spectroscopic Data (Predicted for (E)-Nonadec-3-en-2-one):

-

¹H NMR (CDCl₃): δ ~6.85 (dt, 1H), ~6.10 (d, 1H), 2.24 (s, 3H), 2.18 (q, 2H), 1.45-1.20 (m, 22H), 0.88 (t, 3H).

-

¹³C NMR (CDCl₃): δ ~198.5, ~148.9, ~132.1, 32.5, 31.9, 29.6 (multiple peaks), 29.3, 29.1, 28.2, 27.0, 22.7, 14.1.

-

MS (EI): m/z (%) = 266 (M+).

Reductive Amination